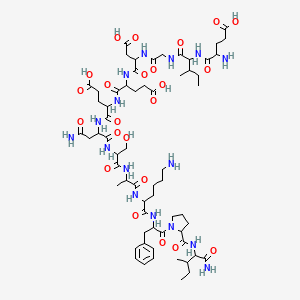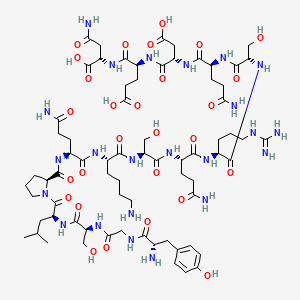
212370-40-6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the Chemical Abstracts Service (CAS) number 212370-40-6 is known as Gp100 (25-33), human. It is a fragment of the human melanoma antigen, specifically the amino acids 25-33. This compound is a 9-amino acid epitope that is restricted by H-2D b and recognized by T cells .
准备方法
Synthetic Routes and Reaction Conditions
Gp100 (25-33), human is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups during the synthesis .
Industrial Production Methods
Industrial production of Gp100 (25-33), human follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
化学反应分析
Types of Reactions
Gp100 (25-33), human primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions involving its amino acid side chains .
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize methionine residues.
Reduction: Reducing agents like dithiothreitol (DTT) are used to reduce disulfide bonds.
Major Products Formed
The primary product formed from these reactions is the peptide itself, with modifications depending on the specific reaction conditions. For example, oxidation of methionine residues results in methionine sulfoxide .
科学研究应用
Gp100 (25-33), human has several applications in scientific research:
Cancer Research: It is used as a model antigen in studies of melanoma and other cancers.
Drug Development: It serves as a target for developing peptide-based vaccines and other therapeutic agents.
作用机制
Gp100 (25-33), human exerts its effects by being recognized by T cells. The peptide binds to the major histocompatibility complex (MHC) class I molecules on the surface of antigen-presenting cells. This complex is then recognized by T cell receptors (TCRs) on cytotoxic T lymphocytes (CTLs), leading to T cell activation and an immune response against cells expressing the melanoma antigen .
相似化合物的比较
Similar Compounds
Gp100 (619-627): Another fragment of the human melanoma antigen.
Melan-A/MART-1 (27-35): A peptide derived from the melanoma antigen recognized by T cells.
Tyrosinase (368-376): A peptide from the tyrosinase protein, another melanoma-associated antigen.
Uniqueness
Gp100 (25-33), human is unique due to its specific amino acid sequence and its role in melanoma antigen recognition. It is particularly valuable in immunological studies and cancer research due to its ability to elicit a strong immune response .
属性
CAS 编号 |
212370-40-6 |
|---|---|
分子式 |
C₅₂H₈₂N₁₆O₁₄ |
分子量 |
1155.31 |
序列 |
One Letter Code: KVPRNQDWL |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(4S)-4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612600.png)



